N,N-Dimethylethylenediamine

Catalog No.
S703221
CAS No.
108-00-9
M.F
C4H12N2
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylethylenediamine

CAS Number

108-00-9

Product Name

N,N-Dimethylethylenediamine

IUPAC Name

N',N'-dimethylethane-1,2-diamine

Molecular Formula

C4H12N2

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C4H12N2/c1-6(2)4-3-5/h3-5H2,1-2H3

InChI Key

DILRJUIACXKSQE-UHFFFAOYSA-N

SMILES

CN(C)CCN

Synonyms

N1,N1-Dimethyl-1,2-ethanediamine; (2-Aminoethyl)dimethylamine; 1-Amino-2-(dimethylamino)ethane; 2-(Dimethylamino)ethanamine; 2-(Dimethylamino)ethylamine; 2-(N,N-Dimethylamino)ethanamine; 2-(N,N-Dimethylamino)ethylamine; 2-Dimethylamino-1-ethanamine;

Canonical SMILES

CN(C)CCN

Ligand in Organometallic Chemistry

N,N-Dimethylethylenediamine serves as a versatile chelating ligand in organometallic chemistry, meaning it can bind to a central metal ion through multiple donor atoms. Its ability to donate electron pairs from its nitrogen atoms makes it suitable for stabilizing various metal complexes. Research studies have explored N,N-Dimethylethylenediamine in:

  • Copper-catalyzed reactions: It plays a role in copper-catalyzed processes like the cyanation of aryl bromides to form benzonitriles and the tandem reaction of carbodiimide and isocyanoacetate to form benzoimidazo[1,5-α]imidazoles [, ].
  • N-arylation reactions: In combination with ferrous chloride, N,N-Dimethylethylenediamine facilitates the N-arylation of NH-sulfoximines with aryl iodides to form N-arylsulfoximines [].

N,N-Dimethylethylenediamine is an organic compound characterized by the chemical formula C4H12N2\text{C}_4\text{H}_{12}\text{N}_2. It appears as a colorless liquid with a distinct fishy odor and contains two secondary amine functional groups. The nomenclature indicates that the methyl groups are attached to different nitrogen atoms, which are denoted as N and N' in its name. This compound is recognized for its versatility in various

DMEDA is a flammable liquid with a moderate vapor pressure. It is classified as a harmful substance and can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation [].

  • Acute Toxicity: DMEDA is moderately toxic upon ingestion or inhalation.
  • Flammability: Flash point of 32 °C. DMEDA vapors can form flammable mixtures with air [].

  • Chelation: It acts as a chelating agent, forming stable complexes with metal ions. This property is utilized in coordination chemistry to create bidentate ligands that stabilize metal complexes .
  • Condensation: The compound can condense with aldehydes or ketones to produce imidazolidines, which are important intermediates in organic synthesis .
  • C-N Coupling: N,N-Dimethylethylenediamine is employed in copper-catalyzed C-N coupling reactions, facilitating the formation of carbon-nitrogen bonds essential for synthesizing various organic molecules .

The biological activity of N,N-Dimethylethylenediamine is primarily linked to its role as a chelating agent. It can influence metal-dependent enzymes by forming complexes with essential metal ions, potentially altering their activity. Furthermore, this compound has been utilized in studies involving DNA binding, where it enhances the adsorption of carbon dioxide, indicating potential applications in biochemistry and molecular biology .

N,N-Dimethylethylenediamine can be synthesized through several methods:

  • Reaction with Formaldehyde: A common method involves the reaction of ethylenediamine with formaldehyde and formic acid under mild conditions, yielding N,N-Dimethylethylenediamine as the primary product.
  • Proton Transfer Reactions: Another synthesis route includes proton transfer reactions between N,N-Dimethylethylenediamine and strong acids like triflic acid, resulting in various salts that can be further processed .
  • Direct Alkylation: The compound may also be synthesized through direct alkylation of ethylenediamine using dimethyl sulfate or other alkylating agents.

N,N-Dimethylethylenediamine has diverse applications across several fields:

  • Coordination Chemistry: It is frequently used as a bidentate ligand in the formation of metal complexes, particularly with transition metals, which are crucial in catalysis and materials science .
  • Organic Synthesis: The compound serves as a catalyst or co-catalyst in various organic transformations, including cycloadditions and asymmetric synthesis processes.
  • Polymer Industry: It plays a role in synthesizing polymers and other materials due to its reactivity and ability to form stable complexes with metals.

Interaction studies involving N,N-Dimethylethylenediamine focus on its chelation properties and how it affects metal ion behavior in biological systems. Research has shown that this compound can significantly alter the activity of metal-dependent enzymes by stabilizing metal ions within enzyme active sites. Additionally, studies investigating its binding affinity to DNA have revealed insights into its potential roles in biochemistry and environmental applications, such as carbon capture technologies .

N,N-Dimethylethylenediamine can be compared with several structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
1,1-DimethylethylenediamineSimilar backbone but different methyl substitutionLess versatile as a ligand compared to N,N-Dimethylethylenediamine
DimethylaminopropylamineContains a propyl chainPrimarily used for different catalytic applications
N,N-DiethylethylenediamineEthyl groups instead of methylExhibits different solubility and reactivity patterns

N,N-Dimethylethylenediamine stands out due to its dual functionality as both a ligand and a catalyst, making it highly versatile for various chemical processes. Its unique structure allows for specific interactions that enhance its utility in coordination chemistry compared to other similar compounds .

Traditional Alkylation Approaches for Unsymmetrical Diamine Synthesis

Traditional synthesis of N,N-dimethylethylenediamine primarily relies on the reaction between methylamine and 1,2-dichloroethane. This approach represents one of the most industrially viable routes for large-scale production of unsymmetrical diamines.

The general reaction can be represented as:

CH₃NH₂ + ClCH₂CH₂Cl → CH₃NHCH₂CH₂Cl + HCl
CH₃NHCH₂CH₂Cl + CH₃NH₂ → (CH₃)₂NCH₂CH₂NH₂ + HCl

A key feature of this synthesis involves the dropwise addition of 1,2-dichloroethane into methylamine maintained at a temperature range of 50-80°C under pressure. This controlled addition is critical as it allows 1,2-dichloroethane to react successively with the excess methylamine present in the reactor, ensuring complete consumption of the starting material. When methylamine and 1,2-dichloroethane are mixed at once at a theoretical molar ratio of 1:1, side reactions can occur, reducing yield and complicating purification processes.

In a typical production process, an autoclave is charged with methylamine (typically 10-100 moles per mole of dihaloalkane) and 1,2-dichloroethane (0.1-1.0 moles relative to methylamine). The reaction is conducted at 60-75°C under pressure of approximately 1.0-1.2 MPa for several hours. After the reaction is complete, the mixture is cooled to room temperature, depressurized, and the hydrogen chloride generated during the reaction is neutralized using basic compounds such as sodium hydroxide or potassium hydroxide.

Table 1: Comparative Yields of N,N'-Dimethyl-1,2-ethanediamine Under Different Reaction Conditions

Reaction ConditionsSolvent SystemTemperaturePressureYield
Anhydrous conditionsSolvent-free100°CNot specified77.3%
Aqueous conditions40% aqueous solution100°CNot specified69.6%
Optimized dropwise additionSolvent-free65-70°C1.0-1.2 MPa>80%

The data clearly demonstrates that anhydrous conditions provide superior yields compared to aqueous systems. This difference is attributed to minimized hydrolysis reactions and reduced formation of byproducts in water-free environments.

Modern Innovations in β-Haloethylamine Hydrochloride Reactivity

Recent advances in the synthesis of N,N-dimethylethylenediamine have explored alternative routes utilizing β-haloethylamine hydrochlorides as key intermediates. One such approach involves the reaction of β-chloroethylamine hydrochloride with dimethylamine:

ClCH₂CH₂NH₂·HCl + 2(CH₃)₂NH → (CH₃)₂NCH₂CH₂NH₂ + (CH₃)₂NH·HCl

This method offers several advantages, including milder reaction conditions and potentially higher selectivity. The β-chloroethylamine hydrochloride can be efficiently converted to the free base by treatment with sodium bicarbonate in aqueous solution, followed by extraction with ether. This intermediate can then undergo alkylation with appropriate reagents to yield the desired N,N-dimethylethylenediamine.

A multicomponent approach to unsymmetrical 1,2-diamines has also been developed, utilizing photo-induced carbonyl alkylative amination reactions. This innovative method brings together amines, aldehydes, and iodoarenes under catalyst- and base-free conditions, allowing for the synthesis of diverse alkyl/aryl-substituted unsymmetrical 1,2-diamines. Though not directly applied to DMEDA synthesis in the literature reviewed, this methodology presents exciting possibilities for future development of more sustainable synthetic routes.

The reactivity of β-haloethylamine hydrochlorides can be enhanced through various strategies:

  • Use of phase-transfer catalysts to facilitate reactions between the hydrochloride salt and nucleophiles
  • Application of microwave irradiation to accelerate substitution reactions
  • Employment of metal catalysts to promote selective functionalization
  • Utilization of ionic liquids as reaction media to improve yield and selectivity

Recent studies have demonstrated that palladium-catalyzed relay hydroaminocarbonylation offers an alternative pathway for the construction of C-N bonds, potentially applicable to DMEDA synthesis. This method employs hydroxylamine hydrochloride (NH₂OH·HCl) as a surrogate of ammonia, avoiding the challenges associated with using ammonia directly in transition metal-catalyzed reactions.

Solvent-Free and Aqueous-Phase Synthesis Scalability Challenges

The scale-up of N,N-dimethylethylenediamine synthesis presents several challenges, particularly in balancing efficiency, safety, and environmental considerations. Traditional methods often employ large excesses of methylamine and generate significant amounts of hydrogen chloride, necessitating neutralization steps and salt disposal considerations.

Solvent-free approaches have emerged as promising alternatives for more sustainable production. For instance, selenium-catalyzed carbonylation of N,N′-dimethylethylenediamine under ambient pressure of carbon monoxide with oxygen provides a green synthesis route to related compounds such as 1,3-dimethylimidazolidin-2-one. This process achieved 74% yield using only 5 mol% selenium catalyst under mixed gas (CO/O₂, 2:1) at 0.1 MPa and 20°C without any additive or solvent.

The choice between aqueous and anhydrous conditions significantly impacts both yield and purification complexity. A comparative study demonstrated that anhydrous conditions provide higher yields (77.3% vs. 69.6%) and reduced byproduct formation. However, aqueous systems offer safety advantages in heat dissipation and handling of exothermic reactions on an industrial scale.

Key challenges in scaling up DMEDA synthesis include:

  • Byproduct Formation: The reaction between dihaloalkane and alkylamine can generate cyclic dialkyldismine and trialkylalkanetriamine byproducts, necessitating complex purification processes. Controlling the residual amount of haloalkaneamine intermediate to 0.002 mol or less per mol of alkylamine can significantly inhibit these side reactions.

  • Heat Management: The reaction is exothermic, particularly during the dropwise addition of 1,2-dichloroethane to methylamine. Effective temperature control systems are crucial for safe scale-up.

  • Pressure Control: As the reaction requires elevated pressure (approximately 1.0-1.2 MPa), proper design and maintenance of pressure vessels become critical engineering considerations.

  • Methylamine Handling: Being gaseous under normal conditions, methylamine requires specialized handling and feeding systems for industrial-scale operations.

Table 2: Comparison of Solvent-Free vs. Solvent-Based Approaches for DMEDA Synthesis

ParameterSolvent-FreeAqueous SystemOrganic Solvent
YieldHigh (>75%)Moderate (65-70%)Variable (60-80%)
Equipment complexityModerateLowHigh
Safety concernsHigher pressure requirementsLower pressure, better heat dissipationFlammability risks
Environmental impactLow waste generationAqueous waste treatment requiredSolvent recovery needed
Scale-up challengesPressure and temperature controlLower yield and selectivitySolvent recovery and reuse

N,N-Dimethylethylenediamine has emerged as a pivotal organocatalyst in base-promoted homolytic aromatic substitution mechanisms, representing a paradigm shift from traditional transition-metal-catalyzed cross-coupling reactions [1] [2]. The mechanistic framework of these reactions involves the formation of aryl radicals through a complex initiation network where N,N-dimethylethylenediamine functions as both a radical amplifier and radical regulator [1].

The fundamental mechanism proceeds through initial complexation of potassium tert-butoxide with N,N-dimethylethylenediamine, which facilitates electron transfer to aryl halides [3]. This process generates aryl radicals that subsequently undergo addition to aromatic substrates, followed by base-promoted deprotonation to yield radical anions capable of propagating the chain reaction [1] [2]. Research by Zhang and colleagues demonstrated that N,N-dimethylethylenediamine can generate 2-3 equivalents of aryl radicals per molecule, explaining the observed induction periods followed by rapid product formation [1].

The mechanistic studies revealed that imino radical anions serve as key reactive intermediates in the N,N-dimethylethylenediamine-promoted base-promoted homolytic aromatic substitution reactions [4]. These intermediates are formed through hydrogen atom donation from N,N-dimethylethylenediamine to the base-halide complex, creating a sophisticated network that controls aryl radical concentration throughout the reaction [1] [4]. This discovery contrasts sharply with previously proposed single-pathway mechanisms and provides insight into the dual regulatory role of the diamine catalyst.

Substrate scope and selectivity in these reactions demonstrate remarkable versatility. Aryl iodides, bromides, and even chlorides can serve as coupling partners when assisted by an iodo-group [2] [5]. The reactions typically proceed at temperatures between 70-100°C, affording biaryl products in yields ranging from 55-90% [1] [2] [4]. The methodology shows particular efficiency with electron-deficient aryl halides, where the electron-withdrawing groups facilitate the initial electron transfer step [5] [6].

StudyMechanismKey FindingTemperature (°C)Yield Range (%)
Zhang et al. 2016 [1]Imino radical anion networkN,N-dimethylethylenediamine acts as radical amplifier/regulator8060-88
Lei et al. 2010 [5]Aryl radical anion intermediateN,N-dimethylethylenediamine enables organocatalytic arylation8067-88
Shi et al. 2020 [3]Metal ion complexationCation-π interactions facilitate electron transfer10050-86
Yang et al. 2017 [4]N-methylaniline promotersStructural modification improves reactivity7065-90
Jiao Group 2018 [4]Base-promoted homolytic aromatic substitution reaction mechanismComplex mechanistic network identified8055-85

Radical Initiation Dynamics in Metal-Free Coupling Systems

The radical initiation dynamics in N,N-dimethylethylenediamine-mediated metal-free coupling systems exhibit distinctive characteristics that differentiate them from conventional radical initiators [1] [7]. The initiation process follows a hydrogen atom donation mechanism where N,N-dimethylethylenediamine serves as the primary hydrogen atom donor, leading to the formation of reactive imino intermediates [1].

Kinetic analysis reveals that N,N-dimethylethylenediamine-based systems exhibit longer induction periods compared to other additives such as phenanthroline or pyridine derivatives [1] [7]. This extended induction period results from the gradual consumption of N,N-dimethylethylenediamine in proportion to protodehalogenation reactions, creating a controlled release of radical species [1]. The chain length in these systems typically spans 2-3 equivalents, indicating efficient radical propagation once initiation occurs [1].

Comparative studies with alternative diamine systems demonstrate the unique properties of N,N-dimethylethylenediamine. N,N,N',N'-Tetramethylethylenediamine shows reduced efficiency in these transformations, highlighting the importance of the specific electronic and steric properties of N,N-dimethylethylenediamine [8]. The presence of secondary amine functionality appears crucial for optimal hydrogen atom donation capability [1] [4].

Computational investigations support the experimental observations, revealing that the N,N-dimethylethylenediamine/tert-butoxide complex formation involves stabilizing cation-lone pair interactions that facilitate subsequent electron transfer to aryl halides [3]. These complexes, designated as SED(M+)…PhI, demonstrate how metal ion coordination enhances the electron transfer process while providing the lowest energy pathway for radical addition and deprotonation steps [3].

SystemInitiation MechanismRadical TypeInduction PeriodChain Length
N,N-dimethylethylenediamine/t-BuOK [1]Hydrogen atom donationAryl radicalLong2-3 equiv
Phenanthroline/t-BuOK [9]Electron relay transferAryl radical anionShort1-2 equiv
N,N,N',N'-Tetramethylethylenediamine Systems [8]Coordination complexAryl radicalModerate1-2 equiv
Pyridine/t-BuOK [7]Electron donor formationAryl radicalShort1-2 equiv
Fluoride-mediated [10]Anion-induced electron transferAryl radicalNone1 equiv

Electron Transfer Networks in Aryl Radical Anion Generation

The electron transfer networks involving N,N-dimethylethylenediamine in aryl radical anion generation represent sophisticated mechanistic pathways that enable transition-metal-free coupling reactions [1] [9] [10]. These networks operate through multiple electron transfer modes, each characterized by distinct thermodynamic and kinetic properties.

Primary electron transfer pathways in N,N-dimethylethylenediamine-mediated systems involve the formation of highly reducing radical anion intermediates capable of transferring electrons to aryl halides [1] [9]. The reduction potentials in these systems typically range from -1.8 to -2.4 V, providing sufficient driving force for the reduction of various aryl halides including bromides and chlorides [1] [3]. The electron transfer process is facilitated by the formation of contact ion pairs between the base and the diamine additive [3].

Mechanistic diversity in electron transfer networks extends beyond simple single-electron transfer processes. Recent investigations have identified anion-induced electron transfer as an alternative pathway where strong Lewis basic anions can directly transfer electrons to π-acid systems [10]. In aprotic media, anions such as fluoride demonstrate remarkable electron-donating ability with reduction potentials reaching -3.8 eV or lower [10]. This discovery challenges traditional perceptions about anion reactivity and expands the mechanistic landscape for metal-free coupling reactions.

Photoredox-assisted electron transfer provides additional mechanistic possibilities for aryl radical anion generation. Systems employing perylenediimide radical anions under two-photon excitation conditions achieve reduction potentials of -3.0 to -3.5 V, approaching the reducing power of lithium metal [11]. These photoexcited radical anions can effectively reduce aryl chlorides and bromides that are typically challenging substrates for ground-state reductants [11].

Electrochemical approaches complement chemical electron transfer methods by providing controlled potential conditions for aryl radical generation. The combination of electrochemistry and photochemistry allows for the generation of highly reducing species without requiring stoichiometric chemical reductants [11]. This hybrid approach eliminates byproduct formation associated with chemical reductants while expanding the range of viable photocatalysts [11].

MethodElectron SourceReduction Potential (V)SelectivityScope
Potassium reduction [12]K metal-2.9 to -3.2HighAryl halides
Photoexcited anion radicals [11]Photoexcited πA- −-2.5 to -3.0Moderateπ-Acids
Base-promoted electron transfer [1] [3]tert-Butoxide-1.8 to -2.4HighAryl iodides/bromides
Electrochemical reduction [11]Cathode-2.0 to -3.2HighAryl Br/Cl
Two-photon excitation [11]Perylenediimide radical anion-3.0 to -3.5ModerateAryl halides

XLogP3

-0.7

Boiling Point

105.0 °C

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

108-00-9

Wikipedia

N,N-dimethyl-1,2-ethanediamine

General Manufacturing Information

1,2-Ethanediamine, N1,N1-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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